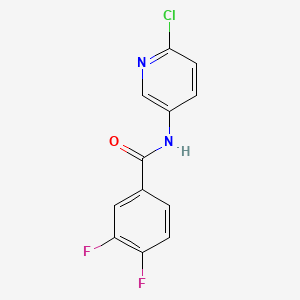

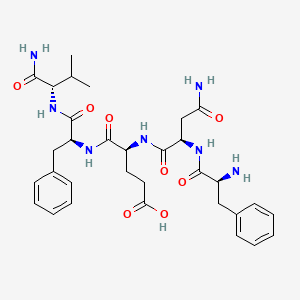

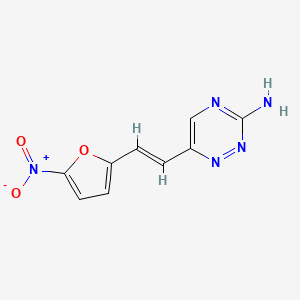

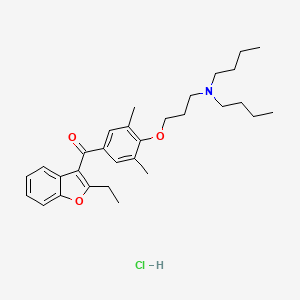

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

概要

説明

この化合物は、神経興奮性を調節する能力により、てんかんの治療に有望であることが示されています .

製法

合成経路と反応条件

ICA-27243の合成には、N,N’-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、6-クロロ-3-ピリジンカルボン酸と3,4-ジフルオロアニリンを反応させることが含まれます。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業生産方法

ICA-27243の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、温度、反応時間、および試薬の濃度を制御することが含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製されます .

作用機序

ICA-27243は、KCNQ2/Q3カリウムチャネルを選択的に活性化することで効果を発揮します。この活性化は、チャネル活性化の電位依存性に過分極シフトを引き起こし、神経膜電位を安定化させ、興奮性を低下させます。 この化合物は、カリウムチャネル上の特定の部位に結合し、チャネルの開口を促進し、カリウムイオンが神経細胞から流出することを可能にします .

類似化合物の比較

類似化合物

独自性

ICA-27243は、KCNQ2/Q3チャネルに対する高い選択性と強力な抗てんかん作用によって特徴付けられます。 他の類似化合物とは異なり、ICA-27243は他のイオンチャネルや神経伝達物質受容体に有意な影響を与えず、標的とされたてんかん治療のための有望な候補となっています .

生化学分析

Biochemical Properties

ICA-27243 is a selective, potent, and orally active KCNQ2/Q3 potassium channel opener . It has been found to be less effective at activating KCNQ4 and KCNQ3/Q5 . The compound interacts with these channels, influencing their activity and playing a role in various biochemical reactions .

Cellular Effects

ICA-27243 has been observed to produce membrane potential hyperpolarization in SH-SY5Y human neuroblastoma cells . This effect could be prevented by coadministration with the M-current inhibitors XE-911 and linopirdine . It influences cell function by modulating the activity of potassium channels, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ICA-27243 involves its interaction with KCNQ2/Q3 potassium channels . It enhances both 86Rb+ efflux and whole-cell currents in Chinese Hamster Ovary cells stably expressing heteromultimeric KCNQ2/Q3 channels . Activation of KCNQ2/Q3 channels is associated with a hyperpolarizing shift of the voltage dependence of channel activation .

Dosage Effects in Animal Models

In animal models, ICA-27243 has demonstrated anticonvulsant activity . It was effective against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in both rats and mice . The effects varied with different dosages, with antiseizure efficacy observed at doses significantly less than those shown to affect open-field locomotor activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ICA-27243 involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 3,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of ICA-27243 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

反応の種類

ICA-27243は、主に芳香環上のクロロ置換基とジフルオロ置換基などの反応性官能基の存在により、置換反応を起こします .

一般的な試薬と条件

主な生成物

これらの反応の主な生成物は、使用される特定の試薬によって異なります。 たとえば、アミンによる置換は、アミド誘導体を生成する可能性があり、酸化は対応するカルボン酸を生成する可能性があります .

科学研究への応用

ICA-27243は、科学研究において幅広い応用範囲を持ちます。

科学的研究の応用

ICA-27243 has a wide range of scientific research applications:

類似化合物との比較

Similar Compounds

Retigabine: Another KCNQ2/Q3 activator but with a different binding site and mechanism of action.

Flupirtine: A non-opioid analgesic that also activates KCNQ channels but is less selective compared to ICA-27243.

Uniqueness

ICA-27243 is unique due to its high selectivity for KCNQ2/Q3 channels and its potent anti-epileptic properties. Unlike other similar compounds, ICA-27243 does not significantly affect other ion channels or neurotransmitter receptors, making it a promising candidate for targeted epilepsy treatment .

特性

IUPAC Name |

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGUOCFTHNGPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325457-89-4 | |

| Record name | ICA-27243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICA-27243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

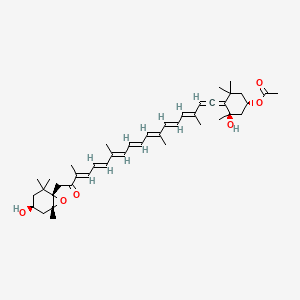

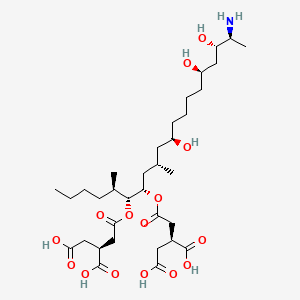

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)